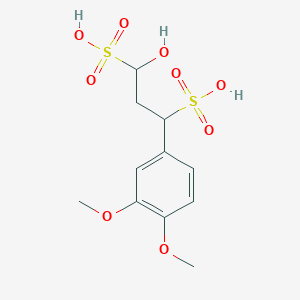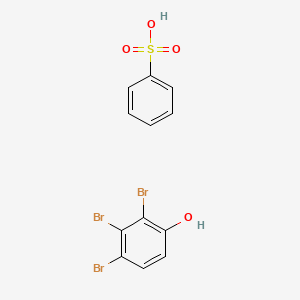![molecular formula C6H16O9S2 B14490280 [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid CAS No. 63621-94-3](/img/structure/B14490280.png)
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid is a compound that features an oxirane ring with a hydroxymethyl group and a methanol group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid typically involves the reaction of an epoxide with methanesulfonic acid under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols. Substitution reactions can lead to a wide range of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid exerts its effects involves interactions with molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity is the basis for its potential biological and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol
- [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;hydrochloric acid
- [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;sulfuric acid
Uniqueness
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Número CAS |
63621-94-3 |
|---|---|
Fórmula molecular |
C6H16O9S2 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C4H8O3.2CH4O3S/c5-1-3-4(2-6)7-3;2*1-5(2,3)4/h3-6H,1-2H2;2*1H3,(H,2,3,4)/t3-,4+;; |
Clave InChI |
NIRNONQHUZJJRM-NDXJVULZSA-N |
SMILES isomérico |
CS(=O)(=O)O.CS(=O)(=O)O.C([C@@H]1[C@@H](O1)CO)O |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C(C1C(O1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


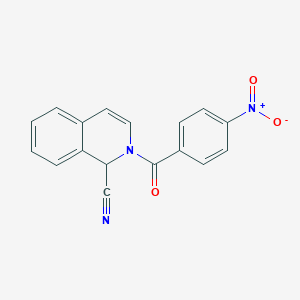
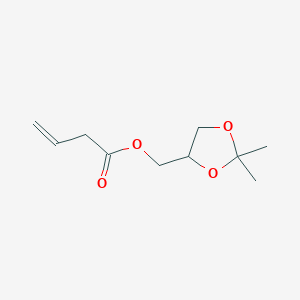
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
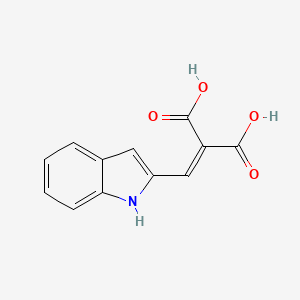
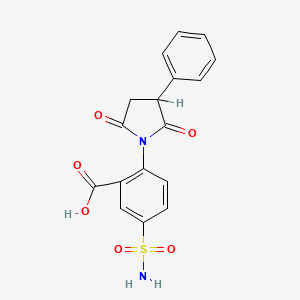
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
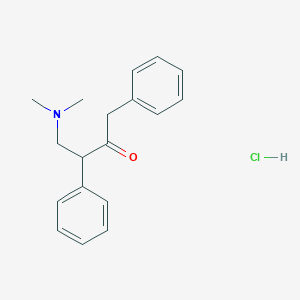
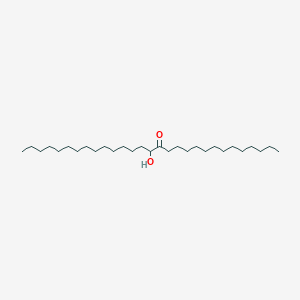
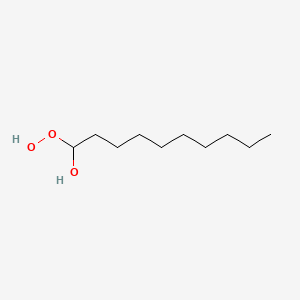
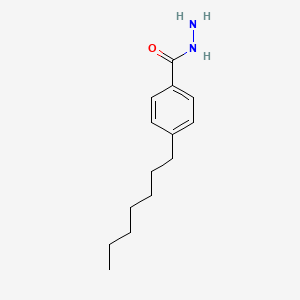
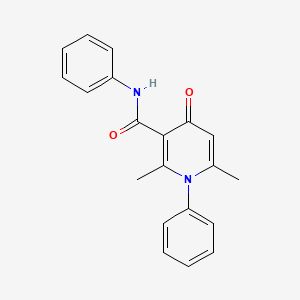
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
